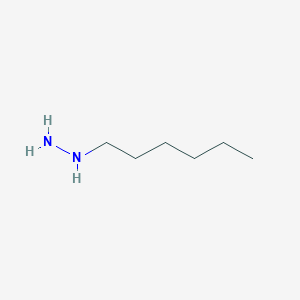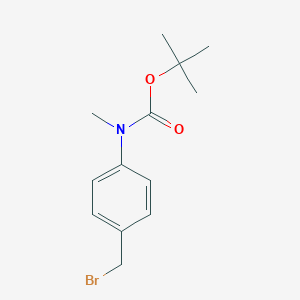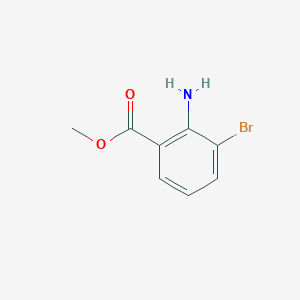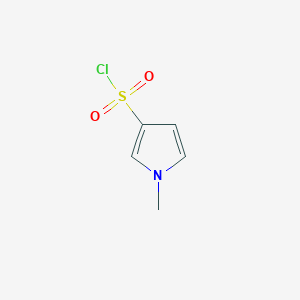![molecular formula C18H27NO4 B168487 4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester CAS No. 1164-14-3](/img/structure/B168487.png)
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is also known as EPHEDRINE, which is a synthetic derivative of ephedrine. It is a white crystalline powder that is soluble in water and alcohol.
Wirkmechanismus
EPHEDRINE acts primarily as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. It works by binding to and activating adrenergic receptors, which are located throughout the body. This leads to the release of norepinephrine, a neurotransmitter that activates the sympathetic nervous system.
Biochemische Und Physiologische Effekte
EPHEDRINE has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiratory rate, which can lead to increased energy and alertness. It also increases the release of glucose from the liver, which can provide additional energy to the body.
Vorteile Und Einschränkungen Für Laborexperimente
EPHEDRINE has several advantages and limitations for lab experiments. Its ability to stimulate the sympathetic nervous system makes it useful for studying the effects of sympathetic activation on various physiological processes. However, its effects can be difficult to control, and it can be toxic at high doses.
Zukünftige Richtungen
There are several future directions for research on EPHEDRINE. One potential area of research is its use as a potential treatment for obesity. EPHEDRINE has been shown to increase metabolism and reduce appetite, which could make it a useful tool for weight loss. Another area of research is its potential use as a performance-enhancing drug. EPHEDRINE has been shown to improve endurance and reduce fatigue, which could make it useful for athletes. Finally, there is potential for EPHEDRINE to be used in the development of new drugs for various medical conditions. Its ability to stimulate the sympathetic nervous system makes it a promising candidate for drug development.
Synthesemethoden
The synthesis of EPHEDRINE involves a multistep process that starts with the reaction of benzaldehyde and ethyl acetoacetate in the presence of a base to form 3-phenyl-2-butanone. This intermediate is then reacted with ethylamine to form the corresponding imine, which is reduced with sodium borohydride to form EPHEDRINE.
Wissenschaftliche Forschungsanwendungen
EPHEDRINE has been extensively researched for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, EPHEDRINE has been used as a bronchodilator to treat asthma and other respiratory disorders. It has also been used as a stimulant to treat narcolepsy and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
ethyl 4-[benzyl-(3-ethoxy-3-oxopropyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-3-22-17(20)11-8-13-19(14-12-18(21)23-4-2)15-16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLYHKDNSYWZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(CCC(=O)OCC)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
